REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[N:6][CH:5]=1.Br[C:13]1[CH:17]=[CH:16][O:15][N:14]=1.[NH2:18][NH2:19]>CO>[N:6]1[CH:5]=[CH:4][CH:9]=[C:8]([O:10][C:13]2[CH2:17][CH2:16][O:15][N:14]=2)[CH:7]=1.[O:2]1[CH:1]=[N:19][NH:18][C:3]1=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC(=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NOC=C1
|
Type
|
CUSTOM
|
Details
|
to stir for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The hydrazide is dissolved in dioxane (0.12 M with respect to hydrazide)
|
Type
|
ADDITION
|
Details
|
N,N-Carbonydiimidazole (1.2 equiv) is added
|
Type
|
CUSTOM
|
Details
|
the reaction is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction is then transferred to a separatory funnel with excess ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed water and brine, drive over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide crude material which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)OC1=NOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(NN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |